
Technical Whitepaper: 5-Ethynylnicotinonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 5-Ethynylnicotinonitrile

CAS No.: 152803-05-9

Cat. No.: B133725

Get Quote

Bifunctional Scaffold for Precision Medicinal
Chemistry
Executive Summary
5-Ethynylnicotinonitrile (5-Ethynylpyridine-3-carbonitrile) represents a high-value

pharmacophore and linker in modern drug discovery. Distinguished by its rigid pyridine core

substituted with orthogonal reactive handles—an electron-withdrawing nitrile at C3 and a steric-

light ethynyl group at C5—this compound serves as a critical "click-ready" building block. It is

extensively utilized in Fragment-Based Drug Discovery (FBDD) for constructing rigidified linkers

in PROTACs and as a core scaffold in kinase and mGlu5 receptor inhibitors. This guide details

its physiochemical profile, validated synthetic routes, and reactivity landscape.[1][2]

Chemical Identity & Physiochemical Profile[3][4]
5-Ethynylnicotinonitrile is a bifunctional pyridine derivative. Its electron-deficient nature,

driven by the pyridine nitrogen and the nitrile group, makes it unique compared to phenyl

analogs, offering distinct pi-stacking interactions and metabolic stability profiles.
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Property Data

IUPAC Name 5-Ethynylpyridine-3-carbonitrile

CAS Number 152803-05-9

Molecular Formula C₈H₄N₂

Molecular Weight 128.13 g/mol

Appearance Yellow to pale brown solid

Solubility
Soluble in DMSO, DMF, DCM, MeOH; sparingly

soluble in water

Storage
-20°C, Inert atmosphere (Argon/Nitrogen), Light-

sensitive

Key Hazards
Irritant (Skin/Eye), Acute Toxicity

(Oral/Inhalation)

Structural Analysis:

C3-Nitrile: Acts as a hydrogen bond acceptor and a precursor for amidoximes, tetrazoles, or

amines. It significantly lowers the pKa of the pyridine nitrogen.

C5-Alkyne: A terminal alkyne providing a handle for Sonogashira couplings or Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pyridine Core: Electron-deficient; less prone to oxidative metabolism than electron-rich

arenes.

Synthetic Routes & Production
The industrial standard for synthesizing 5-Ethynylnicotinonitrile relies on the Sonogashira

cross-coupling of 5-bromonicotinonitrile with trimethylsilylacetylene (TMSA), followed by

desilylation. This route is preferred over direct acetylene coupling to avoid oligomerization and

homocoupling (Glaser coupling).

Mechanism & Workflow Diagram
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The following Graphviz diagram illustrates the 2-step synthetic pathway and potential side-

reaction checkpoints.
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(Starting Material)

TMS-Protected Intermediate
(Purification Required)
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 Step 2: Desilylation
 RT, 1h
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(Di-alkyne Impurity)
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Deprotection
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or TBAF / THF
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Figure 1: Two-step synthesis of 5-Ethynylnicotinonitrile via Sonogashira coupling.

Reactivity Profile & Applications
5-Ethynylnicotinonitrile is a "divergent" intermediate. Its utility lies in the orthogonality of its

functional groups: the alkyne can be reacted without affecting the nitrile, and vice-versa under

controlled conditions.

A. The Alkyne Handle (C5 Position)
Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-

triazoles. This is the primary mode of action for generating METTL3 inhibitors and PROTAC

linkers, where the triazole serves as a bioisostere for amide bonds.

Sonogashira Extension: Can be coupled with aryl halides to form diaryl alkynes, common in

mGlu5 receptor antagonists.

B. The Nitrile Handle (C3 Position)
Amidoxime Formation: Reaction with hydroxylamine (NH₂OH) yields the amidoxime, a

precursor to 1,2,4-oxadiazoles.

Tetrazole Formation: Reaction with sodium azide generates the tetrazole ring, a carboxylic

acid bioisostere.
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Reactivity Map

5-Ethynylnicotinonitrile

1,2,3-Triazole Derivative
(via CuAAC Click)

 R-N3, Cu(I)

Amidoxime
(via NH2OH)

 NH2OH·HCl, Base

Diaryl Alkyne
(via Sonogashira)

 Ar-X, Pd(0)/Cu(I)

Nicotinamide Analog
(via Hydrolysis)

 H2O2, Base

Click to download full resolution via product page

Figure 2: Divergent reactivity profile enabling library generation.

Experimental Protocol: Validated Synthesis
Objective: Synthesis of 5-Ethynylnicotinonitrile from 5-Bromonicotinonitrile. Scale: 1.0 gram

input.

Step 1: Sonogashira Coupling
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with

Argon for 10 minutes.

Charging: Add 5-Bromonicotinonitrile (1.0 g, 5.46 mmol), Pd(PPh₃)₂Cl₂ (115 mg, 0.16 mmol,

3 mol%), and CuI (31 mg, 0.16 mmol, 3 mol%).

Solvent: Add anhydrous THF (15 mL) and Triethylamine (5 mL). The solution should turn

dark.

Reaction: Add Trimethylsilylacetylene (0.93 mL, 6.55 mmol) dropwise via syringe.

Execution: Stir at 50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot

(Rf ~0.4) should disappear.

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in

vacuo. The crude TMS-intermediate is usually a brown oil.
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Step 2: Desilylation
Solvation: Dissolve the crude oil in Methanol (20 mL).

Deprotection: Add Potassium Carbonate (K₂CO₃) (1.5 g, 10.9 mmol). Stir at Room

Temperature for 30 minutes.

Validation: TLC should show a new, slightly more polar spot compared to the TMS-

intermediate.

Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash

chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Expect 500–600 mg (70–85%) of 5-Ethynylnicotinonitrile as a pale yellow solid.

Self-Validating Checkpoint:

Color Check: If the reaction mixture turns bright green/blue during Step 1, oxygen has

entered (oxidizing Cu(I) to Cu(II)), leading to Glaser homocoupling. Ensure strict Argon

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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